2-氨基-3-(5-氟-2-甲氧基苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

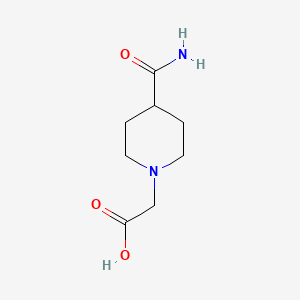

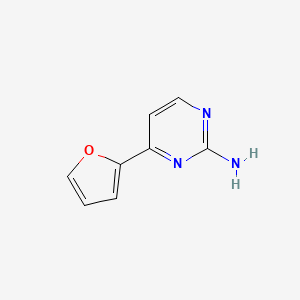

2-Amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid is a compound that can be categorized within the family of amino acids, which are fundamental building blocks of proteins. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related compounds. For instance, the synthesis of amino acids with heteroaryl groups, as described in the second paper, is relevant to understanding the chemical behavior of similar compounds .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, acylation, and specific reactions such as the Bucherer-Bergs reaction. For example, the synthesis of 2-Amino-2-(5-bromo-6-methoxy-2-naphthyl) propionic acid is achieved with a high yield of 96% using 1,3-dibromo-5,5-dimethyl hydantoin (DBDMH) and hydrochloric acid in acetone, followed by acylation and hydrolysis, resulting in an overall yield of 68% . Similarly, the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids involves the reduction of hydroxyimino derivatives with zinc dust and formic acid, avoiding hydrogenolysis of bromine on the thiophene nucleus . These methods could potentially be adapted for the synthesis of 2-Amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid.

Molecular Structure Analysis

The molecular structure of amino acids with heteroaryl groups is characterized by the presence of an aromatic ring substituted with various functional groups. In the case of the compounds studied in the provided papers, the presence of methoxy and bromo substituents plays a significant role in the chemical behavior and reactivity of these molecules . The fluorine atom in 2-Amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid would likely influence its electronic properties and could affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactions involving these amino acids are diverse and can include acylation, reduction, and formylation. The prepared 3-(heteroaryl)alanine derivatives can undergo N-formylation to yield formylamino derivatives with high efficiency . These reactions are crucial for modifying the amino acid's structure to achieve desired properties or to incorporate the compound into larger molecules, such as peptides or proteins.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acids with heteroaryl groups are influenced by the nature of the substituents on the aromatic ring. The presence of electron-donating groups like methoxy can increase the electron density on the ring, while electron-withdrawing groups like bromo or fluoro can decrease it. These effects can impact the compound's acidity, solubility, and overall stability. The specific properties of 2-Amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid would need to be determined experimentally, but insights can be drawn from the behavior of structurally similar compounds .

科学研究应用

抗菌活性

已研究了源自类似结构框架的化合物的抗菌特性。例如,由相关化合物合成的新的席夫碱对各种病原体表现出优异的体外抗菌活性。这些发现强调了此类化合物在开发新的抗菌剂中的潜力 (Puthran 等,2019)。

材料科学应用

在材料科学中,用包括具有类似结构的化合物等各种胺改性的辐射诱导聚乙烯醇/丙烯酸水凝胶表现出增强的溶胀性能和热稳定性。这表明在医疗和生物技术领域中应用,其中此类水凝胶可用于药物递送系统或作为组织工程支架 (Aly 和 El-Mohdy,2015)。

荧光标记和检测

已经开发出一种与目标化合物在结构上类似的基因编码荧光氨基酸,用于选择性和有效地生物合成掺入蛋白质中。这种方法促进了蛋白质结构、动力学和相互作用的研究,为生化和细胞分析提供了一种强大的工具 (Summerer 等,2006)。

合成和化学反应

已经探索了结构相关化合物的合成和反应,产生了在有机合成和药物化学中具有潜在应用的新型衍生物。这些研究证明了这些化合物作为构建模块的用途,用于开发具有多种生物活性的新化学实体 (Pimenova 等,2003)。

细胞毒性和抗肿瘤活性

研究还集中在合成含有氟尿嘧啶的氨基酸酯衍生物,显示出显着的体外抗肿瘤活性。这突出了此类衍生物在癌症治疗中的治疗潜力,在癌症治疗中它们可能优于现有的化疗药物 (Xiong 等,2009)。

安全和危害

The safety data sheet for a similar compound, 3-(5-Fluoro-2-methoxyphenyl)propanoic acid, indicates that it is a flammable liquid and vapor. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to wear personal protective equipment .

属性

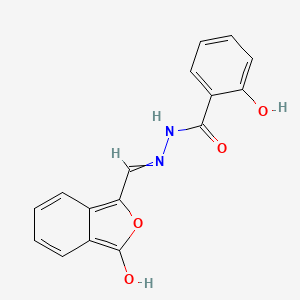

IUPAC Name |

2-amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIQPUAYMLZLEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201304645 |

Source

|

| Record name | 5-Fluoro-2-methoxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid | |

CAS RN |

603105-80-2 |

Source

|

| Record name | 5-Fluoro-2-methoxyphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603105-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methoxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(1-methyl-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B1307269.png)

![3-[(2-Chloro-4-fluorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1307280.png)